Cas no 3619-01-0 (Butanoic acid,2-(acetylamino)-, methyl ester, (2S)-)

Butanoic acid,2-(acetylamino)-, methyl ester, (2S)- structure
3619-01-0 structure
Product name:Butanoic acid,2-(acetylamino)-, methyl ester, (2S)-
CAS No:3619-01-0
MF:C6H11NO4
MW:161.155842065811
CID:304183
PubChem ID:7010549

Butanoic acid,2-(acetylamino)-, methyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-(acetylamino)-, methyl ester, (2S)-
    • (S)-(+)-N-acetyl-serine methylester
    • (S)-Methyl a-acetoamidobutanoate
    • Butanoicacid, 2-(acetylamino)-, methyl ester, (S)- (9CI)
    • Butyric acid, 2-acetamido-,methyl ester, L- (8CI)
    • L-N-Acetyl-2-aminobutyric acid methyl ester
    • N-Acetyl-L-a-aminobutyric acid methyl ester
    • (S)-Methyl alpha-acetoamidobutanoate
    • N-Acetyl-L-alpha-aminobutyric acid methyl ester
    • ONUNDAQVOOLWTH-YFKPBYRVSA-N
    • Acetyl-L-serine methyl ester
    • N-Acetyl-L-serine methyl ester
    • N-Acetyl-L-serine, methyl ester
    • AKOS006272600
    • L-Serine, N-acetyl-, methyl ester
    • AMY41620
    • Methyl acetyl-L-serinate
    • (S)-Methyl 2-acetamido-3-hydroxypropanoate
    • AC-SER-OME
    • 54322-41-7
    • 3619-01-0
    • methyl (2S)-2-acetamido-3-hydroxypropanoate
    • SCHEMBL5808266
    • Ac-L-Ser-OMe
    • Butanoic acid,2-(acetylamino)-,methyl ester,(2S)-
    • DTXSID401306728
    • F74429
    • MFCD00038508
    • methyl N-acetylserinate
    • Inchi: InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1
    • InChI Key: ONUNDAQVOOLWTH-YFKPBYRVSA-N
    • SMILES: COC([C@@H](NC(=O)C)CO)=O

Computed Properties

  • Exact Mass: 161.06880783g/mol
  • Monoisotopic Mass: 161.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.034
  • Boiling Point: 267 ºC
  • Flash Point: 115 ºC

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